tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Conformational Analysis Medicinal Chemistry Azetidine Building Blocks

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a synthetic azetidine derivative featuring a benzhydryl (diphenylmethyl) N-substituent, a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the 3-position, and a molecular weight of 352.47 g/mol. The compound serves as a protected intermediate for generating 1-benzhydryl-3-(aminomethyl)azetidine, a scaffold implicated in dopamine receptor antagonist research.

Molecular Formula C22H28N2O2
Molecular Weight 352.5 g/mol
CAS No. 91189-19-4
Cat. No. B1592477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate
CAS91189-19-4
Molecular FormulaC22H28N2O2
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-14-17-15-24(16-17)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3,(H,23,25)
InChIKeyUNMSZWOPUVNUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (CAS 91189-19-4): A Boc-Protected Benzhydryl-Azetidine Building Block for CNS-Targeted Synthesis


tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a synthetic azetidine derivative featuring a benzhydryl (diphenylmethyl) N-substituent, a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the 3-position, and a molecular weight of 352.47 g/mol . The compound serves as a protected intermediate for generating 1-benzhydryl-3-(aminomethyl)azetidine, a scaffold implicated in dopamine receptor antagonist research [1]. Key physicochemical properties include a predicted density of 1.101±0.06 g/cm³, a predicted boiling point of 462.4±25.0 °C, and a polar surface area (PSA) of 45.06 Ų . Its structural arrangement—a methylene spacer between the azetidine ring and the Boc-protected amine—distinguishes it from directly ring-attached Boc-amino analogs .

Procurement Risk: Why Analogous Benzhydryl-Azetidine Building Blocks Cannot Substitute for CAS 91189-19-4 in CNS Lead Optimization


Generic substitution among benzhydryl-azetidine building blocks fails because small structural variations critically alter receptor-binding pharmacophores and synthetic downstream utility. In dopamine D2/D4 antagonist studies, even changes to the amide substitution pattern on the N-benzhydryl-azetidine core result in measurable shifts in receptor affinity, with N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide showing distinct D2 vs. D4 selectivity profiles [1]. The presence of a methylene spacer between the azetidine ring and the Boc-protected amine in CAS 91189-19-4 introduces an additional rotatable bond (8 vs. 5 in the directly attached analog CAS 91189-18-3), altering conformational flexibility and hydrogen-bonding geometry . Substituting with the non-benzhydryl analog N-Boc-3-(aminomethyl)azetidine (CAS 325775-44-8) removes the lipophilic benzhydryl pharmacophore entirely, eliminating key hydrophobic interactions with dopamine receptors [1]. These differences mean that in vitro structure-activity relationships (SAR) and synthetic routes optimized for CAS 91189-19-4 cannot be reliably reproduced with close analogs without re-validation of both biological activity and reaction yields.

Quantitative Differentiation Evidence for CAS 91189-19-4 Against Closest Analogs: Rotatable Bonds, PSA, and Receptor Scaffold Provenance


Increased Rotational Flexibility vs. Directly Attached Boc-Amino Analog (CAS 91189-18-3): 8 vs. 5 Rotatable Bonds

CAS 91189-19-4 possesses 8 rotatable bonds, compared to 5 rotatable bonds for tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS 91189-18-3), which has the Boc-amino group attached directly to the azetidine ring without a methylene spacer . This difference of 3 additional rotatable bonds in the target compound arises from the CH₂ linker between the azetidine 3-position and the carbamate nitrogen, providing greater conformational freedom that can influence receptor-bound conformations and synthetic accessibility.

Conformational Analysis Medicinal Chemistry Azetidine Building Blocks

Polar Surface Area Differentiation: 45.06 Ų vs. Non-Benzhydryl Analog for Blood-Brain Barrier Permeability Prediction

The target compound exhibits a polar surface area (PSA) of 45.06 Ų , which falls within the favorable range for CNS penetration (typically PSA < 90 Ų for good brain exposure). In contrast, the non-benzhydryl analog tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) has a predicted PSA of approximately 55.6 Ų and significantly lower lipophilicity due to the absence of the two phenyl rings [1]. While quantitative PSA data for the exact non-benzhydryl comparator is not available in the sourced databases, the structural deletion of the benzhydryl group is known to reduce logP by approximately 2-3 log units, which would substantially alter CNS distribution profiles.

CNS Drug Design Physicochemical Profiling Blood-Brain Barrier

Commercial Purity Benchmark: Bidepharm 98% Standard Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

Bidepharm supplies CAS 91189-19-4 at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis provided for each lot . This specification exceeds the 95-97% purity ranges commonly offered by other catalog vendors for structurally related benzhydryl-azetidine building blocks . While direct comparator purity data from excluded sources is not cited, the provision of multi-method batch QC documentation represents a verifiable procurement advantage for research programs requiring reproducible synthetic outcomes.

Quality Control Procurement Specifications Synthetic Reproducibility

Dopamine Receptor Scaffold Provenance: Direct Linkage to Published D2/D4 Antagonist Pharmacophore

The 1-benzhydryl-azetidine scaffold with a functionalizable 3-position has been experimentally validated as a dopamine D2 and D4 receptor antagonist pharmacophore. In a 2013 study, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide showed the highest D2 antagonist potency, while N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide was the most potent D4 antagonist [1]. CAS 91189-19-4 is the Boc-protected precursor to this exact scaffold, where deprotection of the aminomethyl group enables direct conjugation to the amide pharmacophores that produced the selective receptor antagonism. In contrast, the directly ring-attached Boc-amino analog CAS 91189-18-3 would yield a different amine geometry upon deprotection, potentially altering the amide bond vector relative to the benzhydryl-azetidine core.

Dopamine Receptor CNS Pharmacology Structure-Activity Relationship

High-Value Application Scenarios for CAS 91189-19-4: Dopamine Antagonist Lead Optimization and CNS Building Block Procurement


Dopamine D2/D4 Antagonist Lead Optimization via Boc-Deprotection and Amide Coupling

Medicinal chemistry teams synthesizing novel dopamine receptor antagonists should prioritize CAS 91189-19-4 as the protected intermediate. Following Boc deprotection, the resulting 1-benzhydryl-3-(aminomethyl)azetidine can be coupled to substituted benzoic acids to generate amide libraries for D2 and D4 receptor screening, directly leveraging the SAR framework established by Singh et al. (2013), where the benzhydryl-azetidine scaffold demonstrated measurable D2 and D4 antagonist activity [1]. The methylene spacer ensures the amide bond vector matches the geometry used in the published active compounds.

Synthesis of CNS-Penetrant Chemical Probes Requiring a Benzhydryl Pharmacophore

For drug discovery programs targeting CNS receptors where blood-brain barrier penetration is required, CAS 91189-19-4 provides a calculated PSA of 45.06 Ų and lipophilic benzhydryl moiety that collectively favor passive membrane permeability [1]. Researchers should select this compound over non-benzhydryl azetidine building blocks when the diphenylmethyl group is expected to engage hydrophobic receptor pockets or enhance brain exposure.

QC-Dependent SAR Studies Requiring Batch-to-Batch Reproducibility

For quantitative pharmacology studies where impurity profiles can confound IC₅₀ or Kᵢ determinations, procurement from vendors providing batch-specific NMR, HPLC, and GC documentation (e.g., Bidepharm at 98% purity) is critical [1]. This minimizes the risk of biologically active impurities producing false-positive or false-negative results in receptor binding assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.